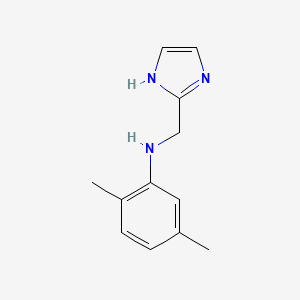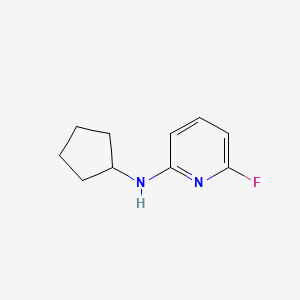![molecular formula C11H19NO2 B13251318 (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13251318.png)
(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol: is an organic compound with the molecular formula C11H19NO2 It is characterized by a furan ring substituted with a hydroxymethyl group and an aminoalkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminoalkyl Chain: The aminoalkyl chain can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxymethyl group, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5-{[(2-Methylpropyl)amino]methyl}furan-2-yl)methanol
- (5-{[(3-Ethylbutyl)amino]methyl}furan-2-yl)methanol
- (5-{[(3-Methylpentyl)amino]methyl}furan-2-yl)methanol
Uniqueness
- The specific structure of (5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol, including the position and nature of its substituents, imparts unique chemical and biological properties. For instance, the presence of the 3-methylbutyl group can influence its lipophilicity and, consequently, its interaction with biological membranes.
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
[5-[(3-methylbutylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C11H19NO2/c1-9(2)5-6-12-7-10-3-4-11(8-13)14-10/h3-4,9,12-13H,5-8H2,1-2H3 |
InChIキー |
AGMAAOQXQWXLCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNCC1=CC=C(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



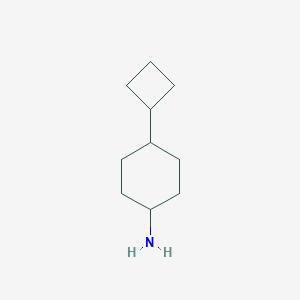
![7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13251255.png)
![2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
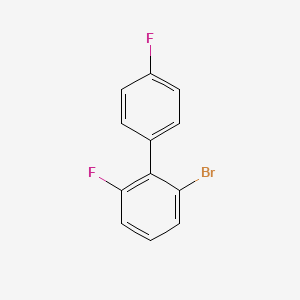
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
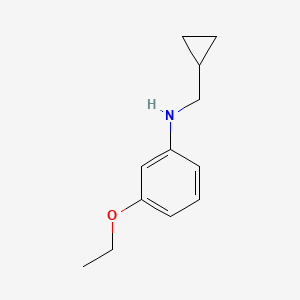
![{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol](/img/structure/B13251281.png)
![[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid](/img/structure/B13251287.png)
![9-Amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13251294.png)
![4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13251316.png)
